(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Catalog No.
S729515
CAS No.
848821-58-9
M.F
C20H27NOSi
M. Wt
325.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrroli...

CAS Number

848821-58-9

Product Name

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

IUPAC Name

[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane

Molecular Formula

C20H27NOSi

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3/t19-/m0/s1

InChI Key

RSUHWMSTWSSNOW-IBGZPJMESA-N

SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

As an Organocatalyst

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine functions as a chiral Lewis acid catalyst. Its structure features a silicon atom bonded to an oxygen atom, creating a Lewis acidic center. Additionally, the presence of a chiral center (denoted by "(S)") allows the catalyst to selectively activate one enantiomer of a substrate molecule in a reaction.

This property makes it valuable for various organic transformations, including:

  • Iminium ion generation: The catalyst activates nitroalkanes, converting them into reactive iminium ions. These iminium ions serve as crucial intermediates in various synthetic pathways, enabling the formation of diverse organic molecules like amides, amines, and β-unsaturated aldehydes [].
  • Asymmetric aldol reactions: The catalyst can promote asymmetric aldol reactions, where two carbonyl compounds are joined to form a new carbon-carbon bond with high enantioselectivity []. This allows for the synthesis of optically pure chiral molecules, crucial in fields like pharmaceutical development and material science.

Advantages and Considerations

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine offers several advantages as a catalyst:

  • High enantioselectivity: It can achieve high levels of enantioselectivity, ensuring the desired product is formed in a specific chiral form.
  • Broad substrate scope: The catalyst can be employed with a wide range of substrates, making it versatile for different synthetic applications.
  • Mild reaction conditions: Reactions using this catalyst often proceed at relatively low temperatures, minimizing the risk of unwanted side reactions and making the process more energy-efficient.
  • Air and moisture sensitivity: The catalyst is sensitive to air and moisture, requiring careful handling and storage under inert conditions.
  • Limited functional group tolerance: Certain functional groups in the substrate molecule can interfere with the catalyst's activity, limiting its applicability in specific cases.

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral organocatalyst recognized for its utility in asymmetric synthesis. This compound features a pyrrolidine ring substituted with a diphenyl(trimethylsilyl)oxy group, making it significant in various synthetic applications. Its molecular formula is C20_{20}H27_{27}NOSi, and it has a molecular weight of 325.52 g/mol. The compound appears as a clear liquid with a light orange to yellow-green color and has a predicted boiling point of approximately 412.7 °C .

While specific biological activities of (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine are not extensively documented, its role as an organocatalyst suggests potential implications in pharmaceutical chemistry. The synthesis of biologically active compounds through its catalytic properties may lead to new therapeutic agents, particularly in the development of diagnostic tools related to amyloid β-peptide .

The synthesis of (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine typically involves the following steps:

  • Preparation of Pyrrolidine Derivative: Starting from commercially available pyrrolidine, the desired diphenyl(trimethylsilyl)oxy group is introduced.
  • Catalytic Reaction: The compound is often synthesized using organocatalytic methods, which may involve reactions with aldehydes or ketones to achieve the final product.
  • Purification: The product is purified through standard techniques such as distillation or chromatography to ensure high enantiomeric purity.

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine finds applications primarily in organic synthesis as a chiral catalyst. Its ability to facilitate asymmetric reactions has made it valuable in the production of pharmaceuticals and fine chemicals. Additionally, it is used in research settings for developing new synthetic methodologies and exploring catalytic mechanisms .

Interaction studies involving (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine have focused on its catalytic behavior in various organic reactions. Research indicates that the compound effectively promotes enantioselective transformations, enhancing yields and selectivity in target products. Further studies may explore its interactions with different substrates to optimize reaction conditions and broaden its applicability .

Several compounds share structural similarities with (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, including:

Compound NameStructureUnique Features
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherC20_{20}H27_{27}NOSiEnantiomeric form, used as a catalyst
(S)-(–)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherC20_{20}H27_{27}NOSiSimilar catalytic properties but different optical activity
(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidineC20_{20}H27_{27}NOSiDifferent stereochemistry affecting reactivity

Uniqueness

The uniqueness of (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine lies in its specific stereochemistry and functionalization, which contribute to its effectiveness as an organocatalyst. Its ability to facilitate asymmetric synthesis while maintaining high enantiomeric purity distinguishes it from other similar compounds, making it a valuable tool in synthetic organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Dates

Modify: 2023-08-15
Arceo et al. Photochemical activity of a key donor-acceptor complex can drive stereoselective catalytic alpha-alkylation of aldehydes. Nature Chemistry, doi: 10.1038/nchem.1727, published online 11 August 2013 http://www.nature.com/nchem

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